1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
Compounds with a benzodiazole core are common in medicinal chemistry due to their wide range of biological activities . They are present in various bioactive compounds such as antiulcer, antihelminthic, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer agents .
Molecular Structure Analysis
Benzodiazole derivatives typically have a planar structure due to the conjugation of the benzene and diazole rings . This allows for extensive π-π stacking interactions, which can be important in binding to biological targets.Chemical Reactions Analysis
Benzodiazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” can undergo are not available in the literature I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound I found, “1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine”, has a molecular weight of 213.24 and a melting point of 208-210°C .Scientific Research Applications
Chemistry and Properties of Related Compounds
A review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of compounds containing pyridine and benzimidazole derivatives, which are structurally related to the query compound. This review highlights the preparation, properties, and complex compounds of these ligands, emphasizing their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such studies suggest potential research applications in the synthesis of new compounds with desired physical or biological properties (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
The synthesis and biological applications of pyrazole carboxylic acid and its derivatives, which share a core structure with the query compound, were overviewed by Cetin (2020). This mini-review suggests that pyrazole carboxylic acid derivatives exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Such information indicates potential areas of research where the query compound could be explored for its biological efficacy (Cetin, 2020).
Synthetic Applications
The versatility of pyrazolo[3,4-b]pyridine in kinase inhibitor design is detailed in a review by Wenglowsky (2013), which outlines its use across a broad range of kinase targets. The scaffold's ability to bind to the hinge region of the kinase highlights its potential in the development of inhibitors with high potency and selectivity. This suggests research applications in the design and synthesis of new kinase inhibitors for therapeutic purposes (Wenglowsky, 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound also depend on its specific structure. For the compound “1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine”, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Benzodiazole derivatives continue to be an area of active research due to their wide range of biological activities . Future research may focus on the development of new synthetic routes, the discovery of new biological activities, and the optimization of existing compounds for better efficacy and safety.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c1-8-10-6-9(14(21)22)7-16-13(10)20(19-8)15-17-11-4-2-3-5-12(11)18-15/h2-7H,1H3,(H,17,18)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYDZFGDZLVJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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